molecular formula C16H22N2 B14585398 2,2'-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) CAS No. 61307-74-2

2,2'-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole)

Cat. No.: B14585398
CAS No.: 61307-74-2
M. Wt: 242.36 g/mol
InChI Key: QNHPOFGKXSGBKL-UHFFFAOYSA-N
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Description

2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by a cyclohexane ring substituted with two 1-methyl-1H-pyrrole groups at the 1,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of cyclohexane-1,4-diyl dibromide with 1-methyl-1H-pyrrole under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atoms by the pyrrole groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.

    Reduction: The compound can be reduced to form the corresponding dihydropyrrole derivatives.

    Substitution: The methyl groups on the pyrrole rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Cyclohexane-1,4-diyl)bis(1H-pyrrole): Similar structure but lacks the methyl groups on the pyrrole rings.

    1,4-Bis(1H-pyrrol-2-yl)benzene: Contains a benzene ring instead of a cyclohexane ring.

    2,2’-(Cyclohexane-1,4-diyl)bis(1-ethyl-1H-pyrrole): Similar structure but with ethyl groups instead of methyl groups on the pyrrole rings.

Uniqueness

2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is unique due to the presence of both the cyclohexane ring and the 1-methyl-1H-pyrrole groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research.

Properties

CAS No.

61307-74-2

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

1-methyl-2-[4-(1-methylpyrrol-2-yl)cyclohexyl]pyrrole

InChI

InChI=1S/C16H22N2/c1-17-11-3-5-15(17)13-7-9-14(10-8-13)16-6-4-12-18(16)2/h3-6,11-14H,7-10H2,1-2H3

InChI Key

QNHPOFGKXSGBKL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2CCC(CC2)C3=CC=CN3C

Origin of Product

United States

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